REACTION_CXSMILES
|
C=O.[CH3:3][NH:4][CH3:5].[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.[C:16]([O-])(O)=O.[Na+].[OH-].[Na+]>CCO.CC(O)=O>[Cl:6][C:7]1[CH:8]=[C:9]2[C:5](=[CH:14][CH:15]=1)[NH:4][CH:3]=[C:10]2[CH2:11][N:12]([CH3:16])[CH3:13] |f:3.4,5.6|
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×)
|
Type
|
WASH
|
Details
|
washed with a sat'd aq. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |